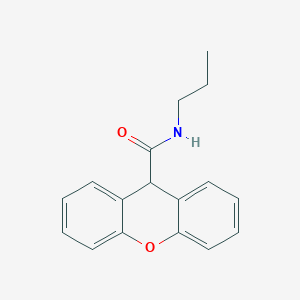

N-propyl-9H-xanthene-9-carboxamide

Description

Significance of Xanthene Derivatives in Contemporary Medicinal Chemistry and Chemical Biology

Xanthene derivatives are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and chemical biology due to their broad and potent biological activities. nih.govnih.gov These activities are diverse, encompassing anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The versatility of the xanthene core allows for structural modifications at various positions, particularly at the C9 position, which significantly influences its biological profile. researchgate.net

The planar, tricyclic structure of xanthene provides a rigid framework that can be functionalized to interact with specific biological targets. This has led to the development of xanthene derivatives as fluorescent probes for cellular imaging and as bioactive molecules for therapeutic applications. For instance, certain xanthene derivatives have been investigated for their ability to inhibit tumor growth and to combat microbial infections. nih.govnih.gov The ongoing exploration of this chemical class continues to yield compounds with promising therapeutic potential.

Overview of the 9H-Xanthene-9-carboxamide Scaffold in Pharmaceutical Research

The 9H-xanthene-9-carboxamide scaffold is a key intermediate and a pharmacologically important entity in its own right. The carboxamide group at the 9-position of the xanthene nucleus serves as a crucial handle for introducing a wide range of substituents, thereby enabling the fine-tuning of the molecule's physicochemical and biological properties. researchgate.net The synthesis of these compounds typically involves the coupling of 9H-xanthene-9-carboxylic acid with a primary or secondary amine. researchgate.net

Research has demonstrated that this scaffold is a cornerstone for the development of potent biological agents. A notable area of investigation is their activity as modulators of metabotropic glutamate (B1630785) receptor 1 (mGluR1), which are implicated in various neurological disorders. researchgate.netnih.gov The strategic modification of the amide portion of the 9H-xanthene-9-carboxamide scaffold has led to the discovery of potent and selective mGluR1 enhancers. nih.gov

Rationale for Academic Investigation into N-Alkyl Substituted 9H-Xanthene-9-carboxamides

The academic pursuit of N-alkyl substituted 9H-xanthene-9-carboxamides is driven by the established success of related compounds and the principles of structure-activity relationship (SAR) studies. The nature of the N-alkyl substituent can profoundly impact a compound's lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical determinants of its interaction with a biological target.

For example, studies on various N-substituted heterocyclic compounds have shown that the length and branching of the alkyl chain can influence antimicrobial and anticonvulsant activities. While specific research on N-propyl-9H-xanthene-9-carboxamide is not extensively published in peer-reviewed literature, its existence is noted in patent literature, suggesting its potential in pharmaceutical development. The investigation into the N-propyl derivative is a logical progression in the exploration of the chemical space around the 9H-xanthene-9-carboxamide core, aiming to identify compounds with optimized efficacy and safety profiles. The systematic variation of the N-alkyl group allows researchers to probe the specific requirements of a target's binding pocket, a fundamental strategy in rational drug design.

Below are interactive data tables summarizing the reported biological activities of related N-substituted carboxamide derivatives, providing a basis for the scientific interest in this compound.

Table 1: Anticonvulsant Activity of Representative N-Substituted Amide Derivatives

| Compound Type | Substitution | Animal Model | Activity |

| Pyrrolidine-2,5-dione Derivatives | 3-Aryl, 1-Alkylamine | Maximal Electroshock (MES) Test | Significant anticonvulsant activity nih.gov |

| Pyrrolidine-2,5-dione Derivatives | 3-Aryl, 1-Alkylamine | Subcutaneous Pentylenetetrazole (scPTZ) Test | Active nih.gov |

| Quinazolin-4(3H)-one Derivatives | 2,3-Disubstituted | Pentylenetetrazole (PTZ)-induced Seizure Model | Potential anticonvulsant activity mdpi.com |

| Alaninamide Derivatives | (Benzyloxy)benzyl | Maximal Electroshock (MES) Test | Potent activity semanticscholar.org |

Table 2: Antimicrobial Activity of Representative N-Substituted Heterocyclic Derivatives

| Compound Type | Substitution | Target Organism | Activity |

| Prenylated Flavonoids | C-prenylation | Staphylococcus aureus (MRSA) | Active mdpi.com |

| Prenylated Flavonoids | C-prenylation | Candida albicans | Inhibitory activity mdpi.com |

| Pyrrolidine-2,5-dione Derivatives | 3-Substituted, 1-Phenyl-Acetamide | Not specified | Broad-spectrum anticonvulsant properties nih.gov |

These findings for structurally related compounds underscore the scientific rationale for the synthesis and biological evaluation of this compound, as even minor structural modifications can lead to significant changes in biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C17H17NO2 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

N-propyl-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C17H17NO2/c1-2-11-18-17(19)16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h3-10,16H,2,11H2,1H3,(H,18,19) |

InChI Key |

ITZZRDPQKWTNJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of N Propyl 9h Xanthene 9 Carboxamide and Analogues

Impact of the N-Alkyl Moiety on Biological Activities

The N-alkyl group of the carboxamide function in N-propyl-9H-xanthene-9-carboxamide plays a significant role in modulating its biological activity. While specific SAR studies on a homologous series of N-alkyl-9H-xanthene-9-carboxamides are not extensively documented in publicly available literature, general principles of medicinal chemistry and studies on related heterocyclic compounds, such as xanthines, provide valuable insights.

The length and nature of the N-alkyl chain can influence several key properties of a molecule, including lipophilicity, solubility, and its ability to interact with the target protein. In a study on N3-alkyl-xanthine derivatives, a clear correlation was observed between the length of the alkyl chain and the inhibitory activity against phosphodiesterase (PDE). The study revealed that increasing the alkyl chain length from propyl to butyl enhanced the inhibitory potency. This suggests that the N-propyl group in this compound is likely a key determinant for its interaction with its biological target.

Alterations to the N-propyl group could lead to significant changes in activity. For instance, increasing the chain length (e.g., to butyl, pentyl) could enhance binding affinity if the target protein has a sufficiently large hydrophobic pocket. Conversely, shortening the chain (e.g., to ethyl, methyl) or introducing branching (e.g., isopropyl) could decrease activity if the propyl chain is optimal for fitting into the binding site. The introduction of polar groups onto the alkyl chain could also modulate activity and improve pharmacokinetic properties.

Table 1: Postulated Impact of N-Alkyl Chain Variation on Biological Activity

| N-Alkyl Moiety | Postulated Effect on Activity | Rationale |

| Methyl | Potentially lower activity | May be too small for optimal hydrophobic interactions. |

| Ethyl | Potentially lower activity | May not fully occupy the binding pocket. |

| Propyl | Lead Compound | Provides a balance of lipophilicity and size for the target. |

| Butyl | Potentially higher activity | Increased hydrophobic interactions may enhance binding affinity. |

| Isopropyl | Potentially lower activity | Steric hindrance may disrupt optimal binding. |

Influence of Substitutions on the Xanthene Core on Pharmacological Profiles

The tricyclic xanthene core provides a rigid scaffold that can be functionalized at various positions to modulate the pharmacological profile of the molecule. Research on xanthene carboxamide derivatives has shown that substitutions on this core are a critical strategy for enhancing biological activity. capes.gov.brnih.gov

In the development of novel CCR1 receptor antagonists, derivatization of the xanthene ring was a key step in improving potency. capes.gov.brnih.gov Starting from a lead xanthen-9-carboxamide, the introduction of an additional substituent into the xanthene ring led to the identification of a compound with significantly increased binding affinity and functional antagonist activity, with IC50 values in the low nanomolar range. capes.gov.brnih.gov

The position, number, and electronic nature (electron-donating or electron-withdrawing) of the substituents on the xanthene core can influence the molecule's interaction with its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Influence of Xanthene Core Substitution on CCR1 Antagonist Activity

| Compound | Substitution on Xanthene Core | hCCR1 Binding IC50 (nM) | hCCR1 Functional IC50 (nM) |

| Lead (2a) | Unsubstituted | Moderate | Moderate |

| 2b-1 | Substituted | 1.8 | 13 |

Data adapted from a study on xanthene carboxamides as CCR1 receptor antagonists. capes.gov.brnih.gov The exact nature of the substitution in compound 2b-1 was not specified in the abstract.

Conformational Analysis and Stereochemical Considerations in Bioactivity

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For this compound, the xanthene core is not planar, and the substituent at the 9-position creates a chiral center. Therefore, the molecule exists as a pair of enantiomers.

While specific conformational and stereochemical studies on this compound are limited, research on other xanthene derivatives has highlighted the importance of their three-dimensional structure. For instance, crystallographic studies of some xanthene derivatives have revealed boat and half-chair conformations for the central pyran and outer cyclohexene (B86901) rings, respectively. goums.ac.ir The specific conformation adopted by the xanthene scaffold, along with the orientation of the N-propylcarboxamide group, will dictate how the molecule fits into the binding site of its biological target.

The chirality at the C9 position is a critical factor. It is highly probable that the two enantiomers of this compound exhibit different biological activities. In many drug classes, one enantiomer (the eutomer) is significantly more active than the other (the distomer). This stereoselectivity arises from the differential interactions of the enantiomers with the chiral environment of the target protein. Without experimental data resolving and testing the individual enantiomers, it is difficult to predict which would be the more active form.

Bioisosteric Replacements within the 9H-Xanthene-9-carboxamide Scaffold

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that has similar physical or chemical properties. nih.govdrughunter.com In the context of the 9H-xanthene-9-carboxamide scaffold, both the carboxamide group and the xanthene core itself are amenable to such modifications.

Furthermore, the xanthene core itself can be subjected to bioisosteric replacement. The substitution of one of the benzene (B151609) rings with a pyridine (B92270) ring, for example, would create an azaxanthene. Such a modification introduces a nitrogen atom, which can alter the electronic distribution, solubility, and potential for hydrogen bonding, thereby influencing the molecule's biological activity and pharmacokinetic profile.

Table 3: Bioisosteric Replacements for the Carboxamide Group in Xanthene Derivatives

| Original Functional Group | Bioisosteric Replacement | Resulting Biological Activity | Reference |

| Carboxamide | capes.gov.brnih.govOxadiazol-3-yl | Potent mGlu1 Receptor Enhancer | researchgate.net |

| Carboxamide | 2H-Tetrazol-5-yl | Potent mGlu1 Receptor Enhancer | researchgate.net |

| Carboxamide | 1,2,3-Triazole | Improved neuroprotective activity (in other series) | nih.gov |

Biological Activities and Pharmacological Research of N Propyl 9h Xanthene 9 Carboxamide Derivatives

Antimicrobial Research Applications

The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. tandfonline.com Xanthene derivatives have been explored for their potential to combat bacterial and fungal infections, with the carboxamide functional group often playing a key role in their activity. tandfonline.comnih.gov

Several studies have highlighted the antibacterial properties of xanthene carboxamide derivatives. nih.govresearchgate.net In a notable study, a series of novel xanthene carboxamides were synthesized from amino xanthene precursors and tested against a panel of bacteria. tandfonline.comnih.govtandfonline.com The results, which were compared against the standard antibiotic erythromycin, revealed that certain derivatives possess significant antibacterial activity. nih.gov

For example, compound 8b (N-(4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl)acetamide) was identified as having particularly effective antibacterial properties. nih.gov The mechanism of action for xanthene derivatives may involve multiple targets, including interaction with the outer membrane of bacteria, binding to DNA and RNA, and the inhibition of crucial enzymes like replication-related proteins. nih.gov Some xanthenes have also been shown to induce the production of reactive oxygen species in bacteria such as S. aureus, leading to cell death. nih.gov

Table 1: Antibacterial Activity of Selected Xanthene Carboxamide Derivatives Activity is represented by the diameter of the inhibition zone in millimeters (mm). A larger diameter indicates greater antibacterial efficacy.

| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |

| 8b | 18 | 17 | 14 | 12 |

| 8e | 15 | 16 | 13 | 11 |

| Erythromycin (Standard) | 25 | 24 | 10 | 9 |

| Data sourced from a study on novel xanthene carboxamide derivatives. nih.gov |

The same series of xanthene carboxamide derivatives was also evaluated for antifungal activity against various fungal strains, with Nystatin used as a standard for comparison. nih.gov The study found that several compounds exhibited potent antifungal effects. tandfonline.comnih.gov

Compound 8b , which showed strong antibacterial action, was also one of the most effective antifungal agents among the synthesized carboxamides. nih.gov The broad-spectrum antimicrobial activity of certain xanthene carboxamides highlights their potential as versatile lead compounds for the development of new anti-infective therapies. tandfonline.com

Table 2: Antifungal Activity of Selected Xanthene Carboxamide Derivatives Activity is represented by the diameter of the inhibition zone in millimeters (mm). A larger diameter indicates greater antifungal efficacy.

| Compound | Candida albicans (ATCC 10231) | Saccharomyces cerevisiae (ATCC 9763) | Aspergillus niger (ATCC 16404) |

| 8b | 17 | 16 | 13 |

| 8e | 16 | 15 | 12 |

| Nystatin (Standard) | 22 | 20 | 18 |

| Data sourced from a study on novel xanthene carboxamide derivatives. nih.gov |

Antiparasitic Activities (e.g., Antimalarial, Antileishmanial, Antitrypanosomal)

The xanthene core is a recognized scaffold in the design of antiparasitic agents. nih.gov While research directly on N-propyl-9H-xanthene-9-carboxamide is limited in this area, the study of related derivatives provides compelling evidence for its potential.

Antileishmanial Activity: Leishmaniasis is a disease caused by protozoa of the genus Leishmania. nih.gov The xanthene class of compounds, characterized by a dibenzo[b,e]pyran core, has been identified as a promising source for new antileishmanial drugs. nih.gov Gold-based compounds have also shown promise, and studies on symmetric Au(I) benzyl (B1604629) and aryl-N-heterocyclic carbenes have demonstrated activity against Leishmania promastigotes at low micromolar concentrations. nih.gov For instance, a mesityl derivative from one study showed a 50% effective concentration ranging from 1.57 to 8.30 μM against promastigotes and was effective in reducing intracellular amastigote burden. nih.gov

Antitrypanosomal Activity: African sleeping sickness, caused by Trypanosoma brucei, is another parasitic disease where new therapeutic agents are urgently needed. researchgate.net While not direct xanthene derivatives, compounds with related structures, such as tryptanthrins, have been tested against T. brucei in vitro. researchgate.netresearchgate.net The most potent of these analogs displayed a 50% effective concentration of 0.40 μM. researchgate.net Furthermore, phytochemicals like terpenoids and lactones, identified in plant extracts, have shown antitrypanosomal properties. nih.gov

Antimalarial Activity: The rise of resistance to current antimalarial drugs, such as artemisinin (B1665778) combination therapies, necessitates the discovery of novel scaffolds. chemrxiv.org Research into new antimalarials has identified carboxamide-containing compounds as having potential. A virtual high-throughput screen followed by structure-activity relationship (SAR) studies identified a 1,2,4-triazole-containing carboxamide scaffold with a lead compound showing a potency of 519 nM against the asexual blood stages of the parasite. chemrxiv.org

Anti-inflammatory Research Applications

Xanthene derivatives have been extensively investigated for their anti-inflammatory properties. nih.govnih.govjchr.org The mechanism of action often involves the modulation of key inflammatory pathways.

Research has shown that certain xanthone (B1684191) derivatives can counteract oxidative stress and inflammation in human macrophages by modulating the Nrf2 pathway. nih.gov This is significant as the biological effects of the xanthone core are linked to the modulation of various pro-inflammatory and anti-inflammatory cytokines. nih.gov The anti-inflammatory effects of these compounds are also associated with the inhibition of pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinase (MAPK), and inducible cyclooxygenase (COX-2). nih.gov

In one study, a library of tertiary alcohols derived from xanthene were synthesized and evaluated for their anti-inflammatory activity. One of the synthesized compounds, compound 7 , exhibited potent anti-inflammatory activity through cyclooxygenase-2 (COX-2) inhibition with an IC₅₀ of 4.37 ± 0.78 nM and a high selectivity for COX-2. nih.govacs.org

Antioxidant Research Applications

The xanthene scaffold is a well-known contributor to the antioxidant activity of many compounds. nih.govnih.govjchr.org This activity is crucial in combating oxidative stress, which is implicated in a wide range of diseases. researchgate.net

A study on N′-(9H-Xanthen-9-yl)carbohydrazides, which are structurally similar to this compound, has been conducted to explore their antioxidant potential. researchgate.net In other research, a series of xanthene and thioxanthene (B1196266) derivatives were synthesized and tested for their antioxidant activity using the DPPH assay. nih.gov A particular derivative, compound 4 , which possesses a tertiary alcohol group, demonstrated the strongest antioxidant activity with an IC₅₀ value of 15.44 ± 6 nM. nih.govacs.org Another study on 2,2,5,5-tetramethyl-9-aryl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione derivatives found that a compound with two hydroxy groups on the phenyl ring showed the best antioxidant activity. researchgate.net

The antioxidant properties of xanthone derivatives are also linked to their ability to modulate the Nrf2 pathway, providing a cellular response to oxidative stress. nih.gov

Anticancer Research Applications

The development of novel anticancer agents is a major focus of medicinal chemistry, and xanthene derivatives have shown considerable promise in this area. nih.govnih.govacs.org

Xanthone derivatives have been reported to act as anticancer agents through several mechanisms, including the activation of caspases to induce apoptosis, inhibition of protein kinases, and inhibition of the aromatase enzyme in breast cancer. nih.gov A study on tertiary alcohols derived from xanthene and thioxanthene identified compounds with significant anticancer activity. nih.govacs.org For example, compound 3 showed excellent inhibitory activity against colon cancer cells (Caco-2) with an IC₅₀ of 9.6 ± 1.1 nM, while compound 2 was effective against hepatocellular carcinoma (Hep G2) cells with an IC₅₀ of 161.3 ± 41 nM. nih.govacs.org

The anticancer activity of these compounds was evaluated against several human cancer cell lines, as detailed in the table below.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 3 (Xanthene derivative) | Caco-2 (Colon) | 9.6 ± 1.1 nM | nih.govacs.org |

| Compound 2 (Xanthene derivative) | Hep G2 (Hepatocellular) | 161.3 ± 41 nM | nih.govacs.org |

| Paeciloxanthone | HepG2 | 3.33 µM | nih.gov |

| Novel Prenylated Xanthone | CNE-1 | 3.35 µM | nih.gov |

| Novel Prenylated Xanthone | CNE-2 | 4.01 µM | nih.gov |

| Novel Prenylated Xanthone | A549 (Lung) | 4.84 µM | nih.gov |

| Novel Prenylated Xanthone | PC-3 (Prostate) | 6.21 µM | nih.gov |

| Novel Prenylated Xanthone | U-87 (Glioblastoma) | 6.39 µM | nih.gov |

| Novel Prenylated Xanthone | H490 | 7.84 µM | nih.gov |

| Novel Prenylated Xanthone | SGC-7901 (Gastric) | 8.09 µM | nih.gov |

Neuroprotective and Central Nervous System Research

Research has indicated that derivatives of the xanthene scaffold possess potential for therapeutic applications within the central nervous system. (Aza)xanthene derivatives, which are bioisosteres of xanthenes, have shown neuroprotective activity. nih.gov

More specifically, a series of 9H-xanthene-9-carboxylic acid amides have been designed and synthesized as potent and orally available enhancers of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). researchgate.net These receptors are involved in modulating excitatory synaptic transmission throughout the central nervous system, and their positive allosteric modulation is a therapeutic strategy for various neurological and psychiatric disorders. The development of these xanthene-based compounds provides valuable pharmacological tools for studying the physiological roles of mGlu1 receptors. researchgate.net

Applications as Fluorescent Probes and Imaging Agents in Biological Systems

The rigid, planar structure of the xanthene core makes it an excellent fluorophore, leading to the extensive development of xanthene-based fluorescent probes for bioimaging. nih.govnih.gov These probes are powerful tools for visualizing and quantifying a wide range of biological processes. nih.gov

Spirocyclic xanthene-based probes are particularly noteworthy. nih.gov These molecules can exist in a non-fluorescent, spirocyclic form and a fluorescent, open form. This equilibrium can be designed to be sensitive to specific analytes or environmental conditions, making them effective as responsive sensors. nih.gov The ease of chemical modification of the xanthene structure allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, to suit various imaging applications, including super-resolution microscopy. nih.govnih.gov

For instance, 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is a xanthene derivative with fluorescent properties that has potential for use as a fluorescent probe in biomedical research. ontosight.ai The spirocyclic form of these probes is typically hydrophobic and can readily cross cell membranes, which is a significant advantage for live-cell imaging. nih.gov

Computational Chemistry and Molecular Modeling of N Propyl 9h Xanthene 9 Carboxamide and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-propyl-9H-xanthene-9-carboxamide and its analogues. researchgate.netnih.gov These calculations provide a fundamental understanding of the molecule's properties, which is crucial for predicting its behavior and interactions.

Detailed research findings from DFT studies on xanthene derivatives reveal key electronic parameters. goums.ac.ir For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. researchgate.net The energy gap between HOMO and LUMO (Egap) indicates the chemical stability of the compound. goums.ac.ir

A study on a xanthene derivative calculated the HOMO and LUMO energies to be -5.92 eV and -1.44 eV in the vacuum phase, respectively, resulting in an energy gap of 4.48 eV. goums.ac.ir In a solvent phase (ethanol), these values were slightly altered to -5.80 eV for HOMO, -1.28 eV for LUMO, and an energy gap of 4.52 eV. goums.ac.ir Such data helps in understanding the electronic transitions and the regions of the molecule susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MESP) plots further offer insights into the electronic and reactive properties of these compounds. nih.gov

Table 1: Calculated Electronic Properties of a Xanthene Derivative

| Property | Value (Vacuum Phase) | Value (Ethanol Phase) |

| HOMO Energy | -5.92 eV | -5.80 eV |

| LUMO Energy | -1.44 eV | -1.28 eV |

| Energy Gap (Egap) | 4.48 eV | 4.52 eV |

This table presents data from a DFT study on a xanthene derivative, illustrating the impact of the solvent on its electronic properties. goums.ac.ir

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a protein or DNA. researchgate.netsrce.hr These simulations provide a detailed view of the binding mode, affinity, and stability of the ligand-target complex.

In silico studies on xanthene derivatives have demonstrated their potential to bind effectively with various biological targets. researchgate.net For example, molecular docking studies have been employed to investigate the interaction of xanthene derivatives with DNA, revealing that these compounds can bind within the grooves of the DNA structure. researchgate.netsrce.hr The binding energy, which indicates the stability of the complex, and the dissociation constant, which reflects the concentration needed for binding, are key parameters obtained from these studies. srce.hr For two xanthene derivatives, the binding energies with CT-DNA were calculated to be -9.39 and -8.65 kcal/mol. researchgate.netsrce.hr

MD simulations further enhance the understanding of the stability of the ligand-protein complex over time. researchgate.net Simulations conducted for 100 ns have shown that xanthene-protein complexes can maintain their stability in an aqueous environment, supporting the initial docking results. researchgate.net These computational predictions are invaluable for rational drug design, helping to refine the structure of lead compounds to improve their binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This method is widely used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. nih.gov

Several QSAR studies have been conducted on xanthene derivatives to predict their therapeutic potential, such as their antiproliferative and anti-tuberculosis activities. nih.govscispace.com In a 2D-QSAR study on N-Substituted Dibenzo[a,j]xanthene-3,11-dicarboxamide derivatives, models were developed using multiple linear regression (MLR) and multiple nonlinear regression (MNLR). The statistical quality of these models, indicated by the coefficient of determination (R²) and the test set correlation coefficient (R²test), was found to be high, demonstrating their predictive power. scispace.com For instance, the RLM model had an R² of 0.88 and an R²test of 0.86, while the RNLM model showed an R² of 0.897 and an R²test of 0.908. scispace.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by considering the three-dimensional properties of the molecules. scispace.com A CoMFA model for a series of benzoxanthene derivatives yielded a Q² of 0.612 and an R² of 0.857, while the CoMSIA model gave a Q² of 0.564 and an R² of 0.74, indicating statistically significant and stable models. scispace.com

Table 2: Statistical Parameters of 2D and 3D-QSAR Models for Xanthene Analogues

| QSAR Model | R² | R²test | Q² |

| RLM (2D) | 0.88 | 0.86 | - |

| RNLM (2D) | 0.897 | 0.908 | - |

| CoMFA (3D) | 0.857 | - | 0.612 |

| CoMSIA (3D) | 0.74 | - | 0.564 |

This table summarizes the statistical validation parameters from QSAR studies on xanthene derivatives, highlighting the predictive capacity of the generated models. scispace.com

In Silico Screening for the Identification of Novel Therapeutic Leads

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govwuxibiology.com This approach significantly accelerates the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested experimentally. nih.govnih.gov

Virtual screening can be performed using either ligand-based or structure-based methods. nih.gov Ligand-based approaches search for molecules with similar properties to known active compounds, while structure-based methods involve docking large numbers of compounds into the binding site of a target protein. nih.gov

The use of virtual screening has been successfully applied to the discovery of novel inhibitors from libraries of xanthene and xanthine (B1682287) derivatives. nih.gov For example, a virtual screening of a database containing 2055 xanthine derivatives against phosphodiesterase 9A (PDE9A) led to the identification of a potent inhibitor. nih.gov The initial screening narrowed the list to 10 compounds, and subsequent molecular docking identified the top four hits for further analysis. nih.gov This demonstrates the efficiency of in silico screening in identifying promising lead compounds from vast chemical spaces. wuxibiology.comnih.gov The development of "make-on-demand" libraries, containing billions of virtual molecules, has further expanded the chemical space available for such screening efforts. wuxibiology.comnih.gov

Advanced Analytical Methodologies for N Propyl 9h Xanthene 9 Carboxamide Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of N-propyl-9H-xanthene-9-carboxamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the xanthene backbone, the methine proton at the 9-position, and the protons of the N-propyl group. The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment and connectivity. For instance, the aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the propyl group would be found in the upfield region (δ 0.8-3.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the propyl group would be characteristic.

While specific experimental data for this compound is not widely available, the expected NMR data can be inferred from related structures such as 9H-xanthene-9-carboxamide. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be characterized by absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group, the C-O-C stretching of the xanthene ether linkage, and the C-H stretching of the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula. Fragmentation patterns observed in the mass spectrum can further confirm the structure of the compound. For the parent compound, 9H-xanthene-9-carboxamide, the molecular weight is 225.24 g/mol . nih.gov

| Spectroscopic Data for Related Xanthene Derivatives | |

| Technique | Key Observations for 9H-Xanthene-9-carboxamide nih.gov |

| ¹H NMR | Aromatic protons, amide protons, and methine proton signals are identifiable. |

| ¹³C NMR | Signals for carbonyl, aromatic, and methine carbons are observed. |

| IR Spectroscopy | Characteristic peaks for N-H, C=O, and C-O-C functional groups are present. |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the purification and purity analysis of this compound.

Purity Assessment: Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, is a standard method to determine the purity of the compound. The sample is injected into the HPLC system, and the components are separated based on their polarity. A pure sample will ideally show a single peak in the chromatogram. The area of the peak is proportional to the concentration of the compound.

Isolation: Preparative HPLC can be used to isolate this compound from impurities on a larger scale. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample quantities.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of this compound. A small amount of the sample is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The separated spots are visualized under UV light. The retention factor (Rf) value is a characteristic of the compound in a given solvent system and can be used for identification purposes.

| Chromatographic Methods for Xanthene Derivatives | |

| Technique | Application |

| Analytical HPLC | Determination of purity by separating the target compound from any impurities. |

| Preparative HPLC | Isolation and purification of the compound on a larger scale. |

| TLC | Monitoring reaction progress and preliminary purity checks. |

Advanced Methods for Reaction Monitoring and Product Characterization

The synthesis of this compound, which typically involves the amidation of 9H-xanthene-9-carboxylic acid, can be monitored in real-time using advanced process analytical technology (PAT). These methods provide a deeper understanding of the reaction kinetics and help in optimizing the reaction conditions.

In-situ Reaction Monitoring: Techniques such as in-situ FTIR and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and the final product as the reaction proceeds. This real-time data allows for precise control over the reaction and ensures the desired product is formed with high yield and purity.

Advanced Product Characterization: Beyond the standard spectroscopic and chromatographic methods, other advanced techniques can be employed for a more in-depth characterization of this compound.

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This technique gives precise information about bond lengths, bond angles, and the conformation of the molecule.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal properties of the compound, such as its melting point and decomposition temperature.

The synthesis of xanthene derivatives often involves the formation of amide bonds, a process that can be monitored effectively using these advanced analytical tools. researchgate.net

Future Perspectives and Identification of Research Gaps in N Propyl 9h Xanthene 9 Carboxamide Studies

Exploration of Novel Biological Targets and Mechanistic Pathways

The scientific community has explored various derivatives of the 9H-xanthene-9-carboxamide scaffold for their biological activity. For instance, different amides and esters of 9H-xanthene-9-carboxylic acid have been synthesized and investigated as potent and orally available enhancers for the metabotropic glutamate (B1630785) receptor 1 (mGlu1), suggesting a role in modulating synaptic transmission and plasticity. nih.govresearchgate.net This indicates that while N-propyl-9H-xanthene-9-carboxamide's class is known for targeting ion channels, the core structure possesses the versatility to interact with other significant receptor families.

Future research should therefore prioritize the deorphanization of this specific compound's biological targets beyond the known effects of its analogs. A crucial research gap is the lack of comprehensive screening against a wide panel of receptors, enzymes, and other signaling proteins. Techniques such as affinity chromatography-mass spectrometry or broad-based phenotypic screening could reveal unexpected biological activities.

Furthermore, even within the realm of ion channels, the focus could be broadened. While related compounds are known to modulate Kv7 (KCNQ) potassium channels, which act as a "brake" against hyperexcitability in the nervous system, the specific effects of the N-propyl substitution have not been fully characterized. frontiersin.org It is plausible that this modification could alter subtype selectivity (e.g., for Kv7.2/7.3 vs. Kv7.4) or introduce interactions with entirely different ion channel families. plos.org Investigating its impact on multimodal-gated ion channels, which integrate various cellular signals, could also uncover novel mechanistic pathways. ionschannel.com

Development of Integrated High-Throughput Screening Methodologies

To accelerate the discovery of novel analogs and to better characterize this compound itself, the development of integrated high-throughput screening (HTS) is essential. The field has already seen the successful application of HTS to identify new Kv7 channel modulators, such as the use of thallium influx assays and automated patch-clamp platforms like the SyncroPatch system. nih.govnih.gov These technologies allow for the rapid assessment of a compound's effect on ion channel function across a large library of molecules. nih.gov

A significant future perspective lies in creating more sophisticated HTS platforms that integrate multiple endpoints. For example, combining automated electrophysiology with high-content imaging would enable simultaneous measurement of ion channel activity and resulting cellular changes, such as alterations in morphology or protein localization. Furthermore, developing stable cell lines with genetically encoded biosensors for specific channel conformations could provide a more nuanced and dynamic readout of compound activity. Such integrated approaches would not only speed up screening but also provide richer, more physiologically relevant data from the outset, helping to better predict a compound's effects. utexas.edu

Interdisciplinary Research Integrating Multi-Omics Data

A systemic understanding of the biological impact of this compound requires a move beyond single-target analysis towards an integrated, multi-omics approach. The integration of genomics, transcriptomics, proteomics, and metabolomics can provide an unbiased, holistic view of the cellular response to the compound. This strategy is increasingly being used to unravel complex diseases like Alzheimer's, where it helps map metabolic disturbances and regulatory modules. mdpi.com

For this compound, treating relevant cell models (e.g., neuronal cells) and subsequently performing multi-omics analysis could identify entire pathways modulated by its activity. Transcriptomics might reveal changes in gene expression downstream of its primary target, while proteomics could uncover alterations in protein levels or post-translational modifications. This approach can confirm on-target engagement and reveal previously unknown off-target effects or downstream consequences. The integration of these diverse omics layers is crucial for identifying novel therapeutic targets and understanding the compound's full mechanism of action. mdpi.com This is particularly important for predicting both efficacy and potential toxicity, as demonstrated by simulation studies that integrate multi-channel blocking effects to better foresee clinical risk. nih.gov

Potential for Applications in Functional Materials Science and Beyond

The core xanthene structure is renowned for its fluorescent properties, forming the basis of many widely used dyes and probes. lsu.eduacs.orgacs.org The functional groups attached to the xanthene skeleton can significantly modify its spectroscopic properties, such as absorption and emission wavelengths. nih.gov This opens a promising, yet largely unexplored, avenue for this compound in materials science.

Future research should investigate the photophysical properties of this specific compound. It could potentially serve as a novel fluorophore for biological imaging or as a component in chemosensors. lsu.edu For example, some xanthene derivatives have been developed as fluorescent probes to detect specific biomolecules. lsu.eduacs.org Moreover, the synthesis of xanthene derivatives with specific hydrophobic properties has led to their use as markers in petroleum products, demonstrating their utility beyond the biological realm. researchgate.net The potential for this compound to be used in creating new functional materials, perhaps through incorporation into polymers or hydrogels, remains a significant research gap that could lead to innovative applications in diagnostics, sensing, or even photoredox catalysis. lsu.edunih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N-propyl-9H-xanthene-9-carboxamide with high yield and purity?

- Methodological Answer : Synthesis typically involves a two-step process: (1) formation of the xanthene core via acid-catalyzed cyclization of resorcinol derivatives (e.g., with phthalic anhydride) and (2) amidation using propylamine. Key parameters include:

- Temperature : Maintain ~100°C during cyclization to ensure complete reactant conversion .

- Solvents : Use polar aprotic solvents (e.g., dichloromethane) for improved reaction kinetics .

- Catalysts : Employ Lewis acids (e.g., AlCl₃) for amidation to enhance electrophilic substitution .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended .

Q. How can spectroscopic methods be systematically applied to characterize N-propyl-9H-xanthene-9-carboxamide?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the xanthene core (aromatic protons at δ 6.8–7.5 ppm) and propylamide sidechain (N–H at δ 8.1–8.3 ppm; CH₂ at δ 1.2–1.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺) should match the molecular formula (C₁₇H₁₇NO₂, exact mass 275.12 g/mol).

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

Q. What purification techniques are effective for isolating N-propyl-9H-xanthene-9-carboxamide from byproducts?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate unreacted amines using HCl (aqueous phase) and dichloromethane (organic phase) .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation.

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) for final purity validation (>98%) .

Advanced Research Questions

Q. How can contradictions in reaction pathway data (e.g., unexpected oxidation products) be resolved?

- Methodological Answer :

- Mechanistic Studies : Perform kinetic isotope effects (KIE) or deuterium labeling to trace reaction intermediates .

- Computational Modeling : Use DFT (e.g., Gaussian) to compare energy barriers of proposed pathways. For example, calculate activation energies for competing oxidation vs. acylation routes .

- Analytical Cross-Validation : Correlate LC-MS/MS data with computational predictions to identify dominant pathways .

Q. What strategies can enhance the compound’s utility as a fluorescent probe in biological systems?

- Methodological Answer :

- Structural Modifications : Introduce electron-donating groups (e.g., –OCH₃) to the xanthene core to redshift emission wavelengths (e.g., λₑₘ = 550–600 nm) .

- Solubility Optimization : Attach polyethylene glycol (PEG) chains to the amide group to improve aqueous compatibility .

- In Vitro Validation : Use fluorescence lifetime imaging microscopy (FLIM) to assess probe stability in cellular environments .

Q. How can SHELX software resolve ambiguities in crystallographic data for N-propyl-9H-xanthene-9-carboxamide?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) to minimize noise .

- Structure Solution : Apply SHELXD for experimental phasing (e.g., via SAD/MAD methods if heavy atoms are present) .

- Refinement : Iteratively refine with SHELXL, focusing on anisotropic displacement parameters (ADPs) for the propylamide sidechain. Validate using R-factors (R₁ < 0.05) and electron density maps .

Q. What computational approaches predict N-propyl-9H-xanthene-9-carboxamide’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to target proteins (e.g., kinases). Prioritize poses with hydrogen bonds between the carboxamide and catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < −7 kcal/mol indicates strong interactions) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.